Clemastine
Overview
Description
Clemastine is a first-generation H1 histamine antagonist, commonly known for its antihistamine properties. It is used to relieve symptoms associated with allergic rhinitis, such as sneezing, runny nose, and itchy eyes. This compound also has anticholinergic properties, which contribute to its drying effects and sedative side effects .
Mechanism of Action
Target of Action
Clemastine is a selective histamine H1 antagonist . It binds to the histamine H1 receptor, thus blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms caused by histamine .
Mode of Action
This compound’s mode of action involves its interaction with its primary target, the histamine H1 receptor. By binding to this receptor, this compound blocks the action of endogenous histamine . This results in a reduction of various physiological effects of histamine, including increased capillary permeability and dilatation, the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has been shown to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and apoptosis, among other processes .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . It has a bioavailability of 39.2% . The drug is metabolized in the liver and has an elimination half-life of 21.3 hours . Excretion of this compound is primarily renal . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to attenuate the propagation and promote the differentiation of brain tumor-initiating cells (BTICs) . In addition, this compound has been found to inhibit the release of eDNA during biofilm formation and decrease Staphylococcus aureus hemolytic activity . Furthermore, it has been demonstrated to have a protective effect on specific neurons and neuroglia .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Clemastine acts as a selective histamine H1 receptor antagonist. By binding to the histamine H1 receptor, this compound inhibits the action of endogenous histamine, which leads to the relief of allergic symptoms. The interaction between this compound and the histamine H1 receptor is competitive, meaning that this compound competes with histamine for binding to the receptor. This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle contraction .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking histamine-induced responses in target cells. For example, in mast cells, this compound inhibits the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. This compound also affects cell signaling pathways by blocking the activation of histamine H1 receptors, which are involved in various cellular processes such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H1 receptor. This binding prevents histamine from interacting with the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms. This compound’s antagonistic action on the histamine H1 receptor results in the inhibition of histamine-induced effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, this compound’s anticholinergic effects are due to its ability to block muscarinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing allergic responses. The stability and degradation of this compound can influence its efficacy over time. In vitro and in vivo studies have demonstrated that this compound maintains its antihistamine activity for extended periods, but its effectiveness may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, this compound can cause sedation, anticholinergic effects, and other toxic effects. Studies in animal models have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced. It is important to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP2D6. This compound undergoes oxidative metabolism to form various metabolites, which are then excreted in the urine. The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics. The metabolic pathways of this compound also play a role in its duration of action and potential drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, which contributes to its sedative effects. This compound is also distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of this compound are influenced by its lipophilicity and binding to plasma proteins. These factors affect the localization and accumulation of this compound in different tissues .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and cell membrane, where it interacts with histamine H1 receptors and muscarinic acetylcholine receptors. The targeting of this compound to specific cellular compartments is influenced by its chemical structure and post-translational modifications. The subcellular localization of this compound affects its activity and function, particularly in blocking histamine-induced responses and exerting anticholinergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Reaction with Alcohol: N-methyl-2-(2-chloroethyl)pyrrolidines reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol in the presence of sodamide to produce racemic this compound.
Formation of this compound Succinate: The racemic this compound is then reacted with succinic acid to form this compound succinate.
Purification: The this compound succinate is split in acetone and water with L-(+)-tartaric acid, followed by the addition of fumaric acid to obtain this compound fumarate crude product.
Recrystallization: The crude product is recrystallized using an aqueous acetone solution to obtain pure this compound fumarate
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions during its synthesis, particularly chlorination substitution.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not commonly highlighted, its structure allows for potential modifications through these reactions.
Common Reagents and Conditions:
Chlorination Agents: Used in the initial substitution step.
Sodamide: Facilitates the reaction between N-methyl-2-(2-chloroethyl)pyrrolidines and 1-(4-chlorophenyl)-1-phenylethyl alcohol.
Acids: Succinic acid and fumaric acid are used in the formation and purification of this compound fumarate
Major Products:
This compound Fumarate: The primary product obtained through the described synthetic route.
Scientific Research Applications
Clemastine has been explored for various scientific research applications:
Neurological Disorders: this compound has shown potential in promoting remyelination in multiple sclerosis and other central nervous system disorders.
Cancer Research: Studies have indicated that this compound can target glioblastoma cell stemness, reducing the propagation of brain tumor-initiating cells.
Allergy Relief: Its primary use remains in treating symptoms of allergic rhinitis and other allergic conditions.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.
Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness of this compound:
Properties
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022832 | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15686-51-8 | |
Record name | Clemastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEMASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C (hydrogen fumarate formulation) | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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